An In-depth Technical Guide to the Chemical Properties of 3β-Hydroxy-5α-cholan-24-oic Acid
An In-depth Technical Guide to the Chemical Properties of 3β-Hydroxy-5α-cholan-24-oic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 3β-Hydroxy-5α-cholan-24-oic acid, a secondary bile acid also known as allolithocholic acid (allo-LCA) or isoallolithocholic acid. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering structured data, experimental insights, and visual representations of its molecular interactions.
Core Chemical Properties
3β-Hydroxy-5α-cholan-24-oic acid is a stereoisomer of lithocholic acid, distinguished by the β-orientation of the hydroxyl group at the C-3 position and the α-configuration at the C-5 position of the steroid nucleus. These stereochemical differences significantly influence its biological activity.
Physicochemical Data
The fundamental physicochemical properties of 3β-Hydroxy-5α-cholan-24-oic acid are summarized in the table below, providing a quantitative snapshot of its key characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₄₀O₃ | [1][2] |
| Molecular Weight | 376.57 g/mol | [1] |
| CAS Number | 2276-93-9 | [1][2] |
| Appearance | Solid | |
| Boiling Point | 511°C at 760 mmHg | [1] |
| Density | 1.073 g/cm³ | [1] |
| Topological Polar Surface Area | 57.53 Ų | [1] |
| LogP | 5.5071 | [1] |
Solubility Profile
The solubility of 3β-Hydroxy-5α-cholan-24-oic acid in various solvents is crucial for its handling in experimental settings.
| Solvent | Solubility | Source(s) |
| Dimethylformamide (DMF) | 1 mg/mL | |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | 37.66 mg/mL (100 mM) | [1] |
Spectroscopic and Analytical Data
Detailed spectroscopic data is essential for the identification and characterization of 3β-Hydroxy-5α-cholan-24-oic acid.
Mass Spectrometry
Mass spectrometry data reveals key information about the molecular weight and fragmentation pattern of the molecule.
| Ionization Mode | Precursor m/z | Key Fragments (m/z) | Source(s) |
| ESI (-) | 375.29 ([M-H]⁻) | 59.07, 69.05, 62.05, 85.03 | [3] |
| ESI (-) | 375.29 ([M-H]⁻) | 59.08, 113.01, 75.06, 62.05, 69.05 | [3] |
Biological Activity and Signaling Pathways
3β-Hydroxy-5α-cholan-24-oic acid is a biologically active molecule that modulates several key signaling pathways, positioning it as a molecule of interest for therapeutic development, particularly in immunology and metabolic diseases.
Immune Modulation through RORγt and GPBAR1
Recent studies have identified 3β-Hydroxy-5α-cholan-24-oic acid as a dual modulator of the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[4] It acts as a GPBAR1 agonist and a RORγt inverse agonist.[4] This dual activity is significant in the context of immune regulation, particularly in the differentiation of T helper 17 (Th17) cells and regulatory T cells (Tregs).[5]
The inverse agonism of RORγt by 3β-Hydroxy-5α-cholan-24-oic acid is a key mechanism in its anti-inflammatory effects. RORγt is a master regulator of Th17 cell differentiation, which are producers of pro-inflammatory cytokines like IL-17A. By inhibiting RORγt, this bile acid can suppress the Th17 inflammatory response.
Simultaneously, its agonistic activity on GPBAR1 contributes to its immunomodulatory profile. GPBAR1 activation is known to have anti-inflammatory effects in various cell types.
Figure 1. Dual modulation of RORγt and GPBAR1 signaling by 3β-Hydroxy-5α-cholan-24-oic acid in an immune cell.
T-Cell Differentiation
A key biological effect of 3β-Hydroxy-5α-cholan-24-oic acid is its ability to influence the differentiation of T cells. It has been shown to enhance the differentiation of regulatory T cells (Tregs) while suppressing Th17 cell differentiation.[6] This is achieved through its interaction with the nuclear hormone receptor nerve growth factor IB (Nr4a1), leading to a permissive chromatin structure at the promoter region of the transcription factor Foxp3, a master regulator of Treg development.[5]
Figure 2. Logical relationship of 3β-Hydroxy-5α-cholan-24-oic acid in T-cell differentiation.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
While a specific protocol for the exclusive analysis of 3β-Hydroxy-5α-cholan-24-oic acid is not detailed in the available literature, general methods for the separation of bile acids can be adapted. A common approach involves reversed-phase HPLC with a C18 column.
A General Workflow for Bile Acid Analysis by HPLC:
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Sample Preparation:
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For biological samples, such as plasma or fecal extracts, protein precipitation is often the first step. This can be achieved by adding a solvent like acetonitrile.
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The mixture is then centrifuged, and the supernatant is collected.
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The supernatant is typically evaporated to dryness and then reconstituted in a suitable solvent, often a mixture of methanol (B129727) and water.
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-
Chromatographic Separation:
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Column: A reversed-phase C18 column is commonly used.
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Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., methanol or acetonitrile). The gradient is programmed to increase the proportion of the organic solvent over time to elute the more hydrophobic bile acids.
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Detection: As many bile acids lack a strong chromophore, detection can be challenging. Evaporative Light Scattering Detection (ELSD) is a suitable technique. Alternatively, derivatization to introduce a UV-active moiety can be performed, followed by UV detection. Mass spectrometry (LC-MS) provides the highest sensitivity and specificity.
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Figure 3. A generalized experimental workflow for the HPLC analysis of bile acids.
Receptor Binding Assays
To quantify the interaction of 3β-Hydroxy-5α-cholan-24-oic acid with its target receptors, such as RORγt and GPBAR1, various binding assays can be employed. A common method is a competitive binding assay using a radiolabeled or fluorescently labeled ligand.
General Protocol for a Competitive Receptor Binding Assay:
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Preparation of Receptor:
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The target receptor (e.g., the ligand-binding domain of RORγt) is expressed and purified. Alternatively, cell lysates or membrane preparations from cells overexpressing the receptor can be used.
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-
Assay Setup:
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A constant concentration of a high-affinity labeled ligand (radioligand or fluorescent ligand) for the receptor is used.
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Increasing concentrations of the unlabeled test compound (3β-Hydroxy-5α-cholan-24-oic acid) are added to compete with the labeled ligand for binding to the receptor.
-
-
Incubation and Separation:
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The mixture is incubated to allow binding to reach equilibrium.
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Bound and free labeled ligand are separated. This can be achieved by various methods, such as filtration through a membrane that retains the receptor-ligand complex, or by size-exclusion chromatography.
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-
Quantification:
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The amount of bound labeled ligand is quantified (e.g., by scintillation counting for radioligands or fluorescence measurement).
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-
Data Analysis:
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The data is plotted as the percentage of bound labeled ligand versus the concentration of the unlabeled competitor.
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The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) is determined from the resulting dose-response curve.
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The Ki (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the labeled ligand.
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This technical guide provides a foundational understanding of the chemical and biological properties of 3β-Hydroxy-5α-cholan-24-oic acid. Further research into its specific spectroscopic characteristics and the development of optimized analytical and biological assay protocols will be invaluable for advancing its potential therapeutic applications.
References
- 1. Isoallolithocholic Acid | 2276-93-9 | Benchchem [benchchem.com]
- 2. thebileacidsexpert.com [thebileacidsexpert.com]
- 3. Isoallolithocholic Acid | C24H40O3 | CID 94228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Allo-lithocholic acid, a microbiome derived secondary bile acid, attenuates liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Isoallolithocholic acid | TargetMol [targetmol.com]
